Antimalarial Schizontocidal Activity: Cinchonine vs. Quinine, Quinidine, and Cinchonidine in Clinical P. falciparum Isolates
In a head-to-head study using 46 fresh clinical isolates of P. falciparum from northwestern Thailand, cinchonine demonstrated an EC₅₀ of 104 nM, which is 1.4-fold more potent than quinine (EC₅₀ 144 nM) and 2.2-fold more potent than cinchonidine (EC₅₀ 225 nM). Quinidine was the most active (EC₅₀ 80 nM) [1]. Critically, the EC₉₉ value—a parameter reflecting clinical eradication potential—was 1176 nM for cinchonine, placing it within the likely therapeutic concentration range, whereas the EC₉₉ for quinine (8040 nM) and cinchonidine (6531 nM) fell well outside this window [1].
| Evidence Dimension | In vitro antimalarial potency (EC₅₀ and EC₉₉) against P. falciparum clinical isolates |
|---|---|
| Target Compound Data | Cinchonine: EC₅₀ = 104 nM, EC₉₉ = 1176 nM |
| Comparator Or Baseline | Quinine: EC₅₀ = 144 nM, EC₉₉ = 8040 nM; Cinchonidine: EC₅₀ = 225 nM, EC₉₉ = 6531 nM; Quinidine: EC₅₀ = 80 nM, EC₉₉ = 861 nM |
| Quantified Difference | Cinchonine 1.4× more potent than quinine (EC₅₀); EC₉₉ 6.8× lower than quinine's EC₉₉, indicating superior clinical-eradication potential at achievable concentrations. |
| Conditions | In vitro schizont maturation inhibition assay, 46 fresh P. falciparum isolates, Mae Sot, northwestern Thailand, June–August 2001. |
Why This Matters
For antimalarial drug discovery or resistance surveillance programs, cinchonine provides a more favorable EC₉₉ than quinine, making it a more relevant scaffold for lead optimization in regions where quinine monotherapy is failing.
- [1] Knauer A, et al. In-vitro response of Plasmodium falciparum to the main alkaloids of Cinchona in northwestern Thailand. Wien Klin Wochenschr. 2003;115(Suppl 3):39-44. PMID: 15508779. View Source
